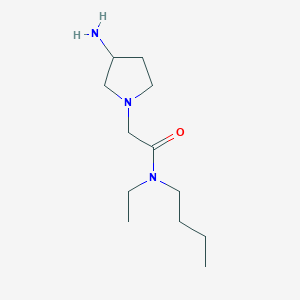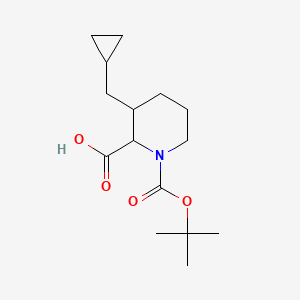
1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Descripción general
Descripción
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of substituted piperidines, an important task of modern organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
The synthesis of related compounds demonstrates a keen interest in exploring the chemical versatility and biological potential of aminoalkanol and aminoketone derivatives. A study outlined the synthesis of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one via aminomethylation, leading to compounds with anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Гюльнара Артаваздовна Геворгян et al., 2017). This highlights the interest in developing new therapeutic agents from these chemical frameworks.
Antitumor Activity
Research into the antitumor activity of tertiary aminoalkanol hydrochlorides, synthesized from similar starting compounds, indicates a pursuit to find biologically active compounds with potential anticancer applications. The study aimed to explore new series of tertiary aminoalkanols for their antitumor properties, marking a significant step towards novel cancer therapeutics (A. U. Isakhanyan et al., 2016).
Antibacterial Activity
The quest for new antibacterial agents led to the synthesis and estimation of the antibacterial activity of 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides. This study emphasizes the ongoing need for novel compounds to combat bacterial resistance, showcasing the application of synthesized aminoalkanols in addressing public health challenges (A. U. Isakhanyan et al., 2014).
Vasorelaxant Effects
Exploring the pharmacological effects of structurally related compounds, research on 1-nitro-2-phenylethane, which shares a phenylethanone moiety, revealed vasodilator effects by stimulating the soluble guanylate cyclase-cGMP pathway. Such studies contribute to understanding the molecular basis of vasorelaxation and developing new treatments for cardiovascular diseases (T. S. Brito et al., 2013).
Synthesis and Chemical Properties
The efficient synthesis of 2-phenyl-3-aminopyridine, a key intermediate in the preparation of similar aminopiperidine derivatives, from readily available starting materials showcases the chemical community's interest in developing cost-effective and high-yielding synthetic routes for complex molecules (S. Caron et al., 2001). This is crucial for the large-scale production of pharmaceuticals and research chemicals.
Mecanismo De Acción
Target of Action
Compounds containing a piperidine moiety, such as this one, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the design of drugs targeting the anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Some piperidine derivatives have shown anti-inflammatory properties, with compounds demonstrating inhibition of cox-1 and cox-2 enzymes .
Safety and Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12-7-4-8-15(10-12)13(16)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUXTJZZHVJNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)
![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)


![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)
![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)




